

Validating the Structure of Novel 1-(3-Diethylaminopropyl)Piperazine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name:	1-(3-Diethylaminopropyl)Piperazine
Cat. No.:	B1301069

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This guide provides a comprehensive overview of the structural validation of novel **1-(3-Diethylaminopropyl)Piperazine** derivatives. It offers a comparative analysis of their spectral data against related compounds and details the experimental protocols necessary for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities based on the piperazine scaffold.

Structural Elucidation: A Comparative Analysis of Spectral Data

The structural confirmation of novel **1-(3-Diethylaminopropyl)Piperazine** derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a comparative summary of expected and reported spectral data for the parent compound and its analogs.

Table 1: Comparative ^1H NMR Data (δ , ppm)

Proton Assignment	Expected for 1-(3-Diethylaminopropyl)Piperazine	Reported for Phenylpiperazine Derivatives[1]	Reported for N,N'-substituted Piperazines[1]
Diethylamino -CH ₂ -	~2.5 (q)	-	-
Diethylamino -CH ₃	~1.0 (t)	-	-
Propyl -CH ₂ - (adjacent to diethylamino)	~2.4 (t)	-	-
Propyl -CH ₂ - (central)	~1.7 (quint)	-	-
Propyl -CH ₂ - (adjacent to piperazine)	~2.4 (t)	-	-
Piperazine -CH ₂ - (unsubstituted N)	~2.8 (br s)	2.81-3.97 (br s)	2.81-3.77 (br s)
Piperazine -CH ₂ - (substituted N)	~2.5 (br s)	2.81-3.97 (br s)	2.27-3.80 (m)

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Carbon Assignment	Expected for 1-(3-Diethylaminopropyl)Piperazine	Reported for Phenylpiperazine Derivatives[1]	Reported for N,N'-substituted Piperazines[1]
Diethylamino -CH ₂ -	~47	-	-
Diethylamino -CH ₃	~12	-	-
Propyl -CH ₂ - (adjacent to diethylamino)	~52	-	55.1
Propyl -CH ₂ - (central)	~25	-	26.2
Propyl -CH ₂ - (adjacent to piperazine)	~58	-	-
Piperazine -CH ₂ - (unsubstituted N)	~46	43.5-49.0	42.3-53.5
Piperazine -CH ₂ - (substituted N)	~54	43.5-49.0	42.3-53.5

Table 3: Mass Spectrometry Fragmentation Data

Fragmentation Ion	Description	Expected m/z
[M+H] ⁺	Molecular ion	200.21
C ₁₁ H ₂₄ N ₂ ⁺	Loss of NH(CH ₂ CH ₃) ₂	113.19
C ₇ H ₁₇ N ₂ ⁺	Cleavage of propyl chain	129.14
C ₆ H ₁₃ N ₂ ⁺	Piperazine ring fragment	113.11
C ₄ H ₁₀ N ⁺	Diethylamino fragment	72.08

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of **1-(3-Diethylaminopropyl)Piperazine** derivatives.

Synthesis Protocol

A general method for the synthesis of **1-(3-Diethylaminopropyl)Piperazine** involves the nucleophilic substitution of a suitable alkyl halide with piperazine.

Reaction: Piperazine + 1-chloro-3-(diethylamino)propane → **1-(3-Diethylaminopropyl)piperazine**

Procedure:

- Dissolve piperazine (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF.
- Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.
- Add 1-chloro-3-(diethylamino)propane (1 equivalent) dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with triethylamine) to afford the pure **1-(3-Diethylaminopropyl)piperazine**.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry Protocol

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for the analysis of these non-volatile compounds.

Sample Preparation:

- Prepare a dilute solution of the compound (approximately 1 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

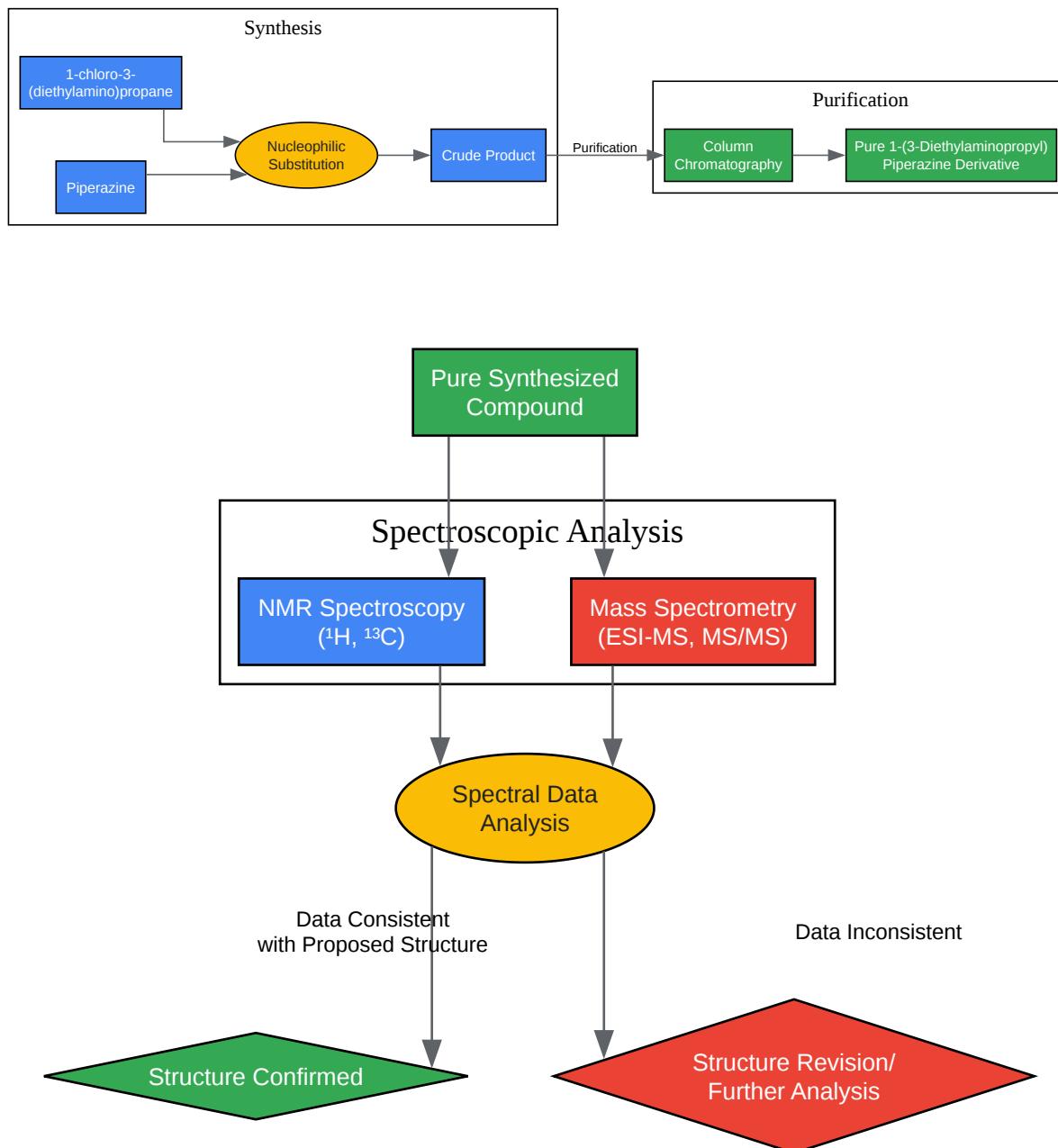
Acquisition:

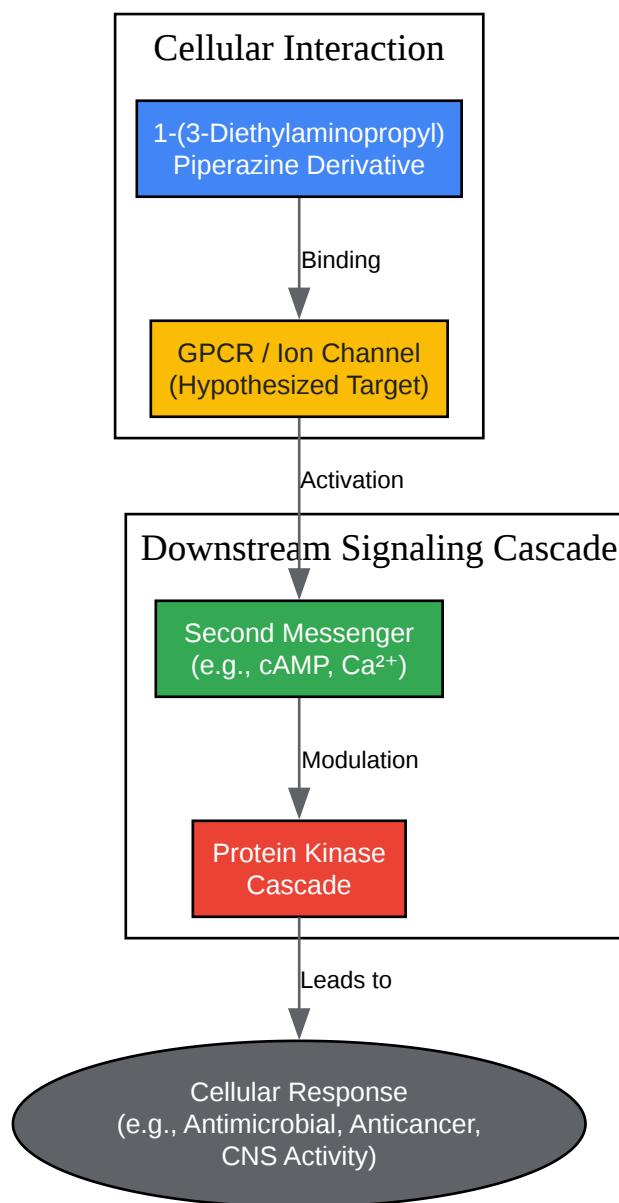
- Infuse the sample solution directly into the ESI source.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion $[M+H]^+$.
- To obtain fragmentation data (MS/MS), select the $[M+H]^+$ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and structural validation of novel **1-(3-Diethylaminopropyl)Piperazine** derivatives, as well as a potential signaling

pathway for their biological activity based on known activities of similar piperazine compounds.





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References

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
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